3,5-Dibromo-4-(hydroxymethyl)-2,6-dimethylphenol
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Overview
Description
3,5-Dibromo-4-(hydroxymethyl)-2,6-dimethylphenol is an organic compound belonging to the class of phenols It is characterized by the presence of two bromine atoms, a hydroxymethyl group, and two methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-(hydroxymethyl)-2,6-dimethylphenol typically involves the bromination of 4-(hydroxymethyl)-2,6-dimethylphenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature to ensure selective bromination at the 3 and 5 positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve a similar bromination process, but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-(hydroxymethyl)-2,6-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Zinc in acetic acid.
Substitution: Sodium hydroxide for nucleophilic substitution.
Major Products Formed
Oxidation: 3,5-Dibromo-4-carboxy-2,6-dimethylphenol.
Reduction: 4-(Hydroxymethyl)-2,6-dimethylphenol.
Substitution: 3,5-Dihydroxy-4-(hydroxymethyl)-2,6-dimethylphenol.
Scientific Research Applications
3,5-Dibromo-4-(hydroxymethyl)-2,6-dimethylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-(hydroxymethyl)-2,6-dimethylphenol involves its interaction with specific molecular targets. The bromine atoms and hydroxymethyl group play a crucial role in its reactivity and binding affinity. The compound may exert its effects through the inhibition of enzymes or disruption of cellular processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
3,5-Dibromo-4-hydroxyphenylbenzamide: Contains an amide group instead of a hydroxymethyl group.
Uniqueness
3,5-Dibromo-4-(hydroxymethyl)-2,6-dimethylphenol is unique due to the presence of both bromine atoms and a hydroxymethyl group, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
116038-76-7 |
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Molecular Formula |
C9H10Br2O2 |
Molecular Weight |
309.98 g/mol |
IUPAC Name |
3,5-dibromo-4-(hydroxymethyl)-2,6-dimethylphenol |
InChI |
InChI=1S/C9H10Br2O2/c1-4-7(10)6(3-12)8(11)5(2)9(4)13/h12-13H,3H2,1-2H3 |
InChI Key |
DDLSALJVRXFZIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)CO)Br)C)O |
Origin of Product |
United States |
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